cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one
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Overview
Description
The compound rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one is a complex organic molecule with a unique tricyclic structure It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one involves multiple steps, typically starting from simpler organic precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic effects.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with comparable structures and functional groups. Examples are:
Tricyclo[5.4.0.0(2,8)]undec-9-ene, 2,6,6,9-tetramethyl-: A tricyclic compound with different substituents and molecular weight.
2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one: A closely related compound with slight variations in its structure.
Uniqueness
rac-(3R,5S)-5-methyl-2-oxatricyclo[540Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(1aR,7aS)-7a-methyl-1,1a-dihydrocyclopropa[b]chromen-7-one |
InChI |
InChI=1S/C11H10O2/c1-11-6-9(11)13-8-5-3-2-4-7(8)10(11)12/h2-5,9H,6H2,1H3/t9-,11+/m1/s1 |
InChI Key |
WYYFVKUBHSHHHS-KOLCDFICSA-N |
Isomeric SMILES |
C[C@]12C[C@H]1OC3=CC=CC=C3C2=O |
Canonical SMILES |
CC12CC1OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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